(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t a direct synthesis process available for this compound, related compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .
Aplicaciones Científicas De Investigación
B-Raf Kinase Inhibitors and Antiproliferative Agents
Compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been synthesized and evaluated for their B-Raf inhibitory and antiproliferative activities. A specific compound, characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin structure, demonstrated significant biological activity against the B-Raf(V600E) mutation and a human melanoma cell line, showcasing its potential as a potent B-Raf inhibitor with implications in cancer treatment (Yu-Shun Yang et al., 2012).
Antitumour Antibiotics
The synthesis of azetidino-benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions has been explored, leading to compounds with potential as antitumour antibiotics. This research highlights the utility of incorporating azetidinone and pyrimidin-2-ylamino structures into the design of new therapeutic agents (K. Hemming et al., 2014).
Herbicide Intermediates
Synthesis of intermediates incorporating the pyrimidin-2-ylamino structure for application in herbicide development has been reported. These intermediates play a crucial role in the synthesis of herbicides such as Bispyribac-sodium, demonstrating the compound's relevance in agricultural chemistry (Li Yuan-xiang, 2008).
PET Imaging Agents in Parkinson's Disease
The compound has been utilized in the synthesis of a potential PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. This application underscores the compound's relevance in neurodegenerative disease research and diagnostics (Min Wang et al., 2017).
Antimicrobial and Anticancer Agents
Novel derivatives incorporating the pyrazole and pyrimidin-2-ylamino moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have identified compounds with significant biological activities, highlighting the compound's potential in the development of new therapeutic agents (H. Hafez et al., 2016).
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-15(12-3-1-4-13-14(12)23-8-7-22-13)20-9-11(10-20)19-16-17-5-2-6-18-16/h1-6,11H,7-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBHJMRRDPPFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.